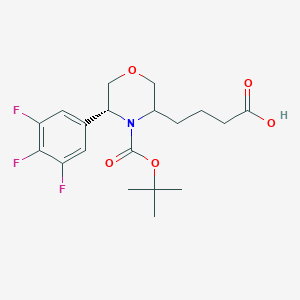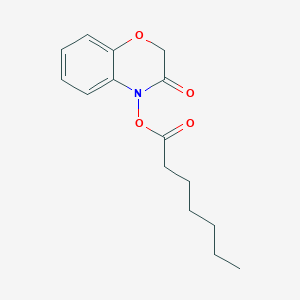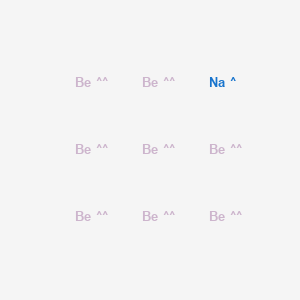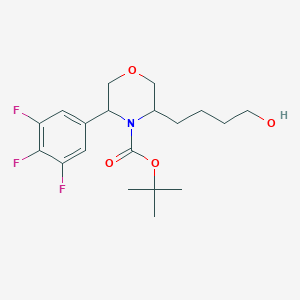![molecular formula C32H51NO4 B12627844 [(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)
[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S,4S,5’S,6S,7S,8R,9S,12S,13S,16S,18S)-1’-acetyl-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-yl] propanoate is a complex organic compound with a unique spiro structure. This compound is known for its intricate molecular architecture, which includes multiple chiral centers and a spiro linkage that connects two distinct ring systems. The compound’s chemical formula is C27H42O4, and it is classified as a triterpenoid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,4S,5’S,6S,7S,8R,9S,12S,13S,16S,18S)-1’-acetyl-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,4S,5’S,6S,7S,8R,9S,12S,13S,16S,18S)-1’-acetyl-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-yl] propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols .
Scientific Research Applications
[(1R,2S,4S,5’S,6S,7S,8R,9S,12S,13S,16S,18S)-1’-acetyl-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-yl] propanoate has various scientific research applications, including:
Chemistry: Used as a model compound for studying spiro structures and their reactivity.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,2S,4S,5’S,6S,7S,8R,9S,12S,13S,16S,18S)-1’-acetyl-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-yl] propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Sisalagenin: A triterpenoid with a similar spiro structure.
Tomatidine: A steroidal alkaloid with a related molecular framework.
Uniqueness
[(1R,2S,4S,5’S,6S,7S,8R,9S,12S,13S,16S,18S)-1’-acetyl-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-yl] propanoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C32H51NO4 |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate |
InChI |
InChI=1S/C32H51NO4/c1-7-28(35)36-23-11-13-30(5)22(16-23)8-9-24-25(30)12-14-31(6)26(24)17-27-29(31)20(3)32(37-27)15-10-19(2)18-33(32)21(4)34/h19-20,22-27,29H,7-18H2,1-6H3/t19-,20-,22-,23-,24+,25-,26-,27-,29-,30-,31-,32-/m0/s1 |
InChI Key |
DXMDPHAXDRRXJJ-HTORHFJKSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]5[C@@H]4[C@@H]([C@@]6(O5)CC[C@@H](CN6C(=O)C)C)C)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CC5C4C(C6(O5)CCC(CN6C(=O)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12627769.png)
![4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12627793.png)

![3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid](/img/structure/B12627806.png)
![N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B12627811.png)

![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)

![(2Z)-3-(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12627821.png)
![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)

![1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one](/img/structure/B12627832.png)
